molecular formula C10H21N3O2S B13336852 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B13336852
M. Wt: 247.36 g/mol
InChI Key: ICWXMUJNSCUYBE-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that contains a thiadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide typically involves the reaction of isopropylamine with a suitable thiadiazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide:

    Other Thiadiazinane Derivatives: Compounds with similar core structures but different substituents, which may exhibit different properties and applications.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

2-propan-2-yl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide

InChI

InChI=1S/C10H21N3O2S/c1-9(2)12-6-3-7-13(16(12,14)15)10-4-5-11-8-10/h9-11H,3-8H2,1-2H3

InChI Key

ICWXMUJNSCUYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN(S1(=O)=O)C2CCNC2

Origin of Product

United States

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